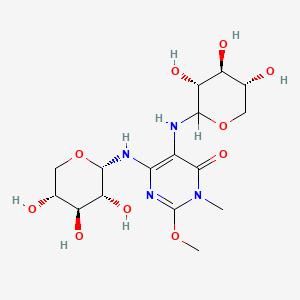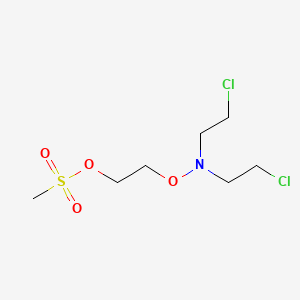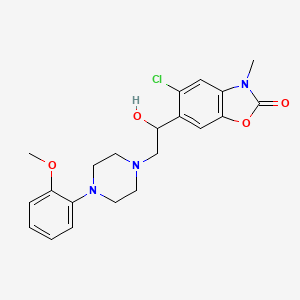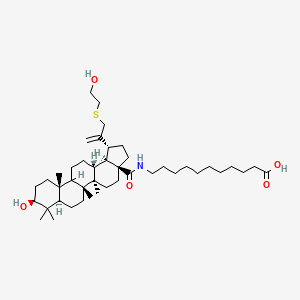
N-(3beta-Hydroxy-30-((2'-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound that features a lupane skeleton. This compound is characterized by the presence of multiple functional groups, including a hydroxy group, a thioether linkage, and an amino acid moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps:
Formation of the Lupane Skeleton: This step may involve the cyclization of squalene or other triterpenoid precursors under acidic conditions.
Introduction of Functional Groups: Hydroxylation, thioether formation, and amino acid coupling are carried out using specific reagents and catalysts. For example, hydroxylation can be achieved using osmium tetroxide, while thioether formation might involve the reaction of a thiol with an alkyl halide.
Final Coupling: The final step involves coupling the lupane derivative with an amino acid, which can be facilitated by peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of engineered microorganisms to produce the lupane skeleton, followed by chemical modification to introduce the desired functional groups.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like PCC or Jones reagent.
Reduction: The thioether linkage can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, EDCI, DCC.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Thiols or alcohols.
Substitution: Secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3beta-Hydroxy-30-((2’-hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways that are modulated by the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Betulinsäure: Ein weiteres Lupantyp-Triterpenoid mit ähnlichen biologischen Aktivitäten.
Oleanolsäure: Ein Triterpenoid mit entzündungshemmenden und krebshemmenden Eigenschaften.
Ursolsäure: Bekannt für seine antioxidativen und entzündungshemmenden Wirkungen.
Einzigartigkeit
N-(3beta-Hydroxy-30-((2'-Hydroxyethyl)thio)lup-20(29)-en-28-oyl)-11-aminoundecansäure ist aufgrund ihrer spezifischen funktionellen Gruppen und der Kombination aus einem Lupanskelett mit einer Aminosäureeinheit einzigartig, was möglicherweise unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht.
Eigenschaften
CAS-Nummer |
150840-83-8 |
|---|---|
Molekularformel |
C43H73NO5S |
Molekulargewicht |
716.1 g/mol |
IUPAC-Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,13aR,13bS)-9-hydroxy-1-[3-(2-hydroxyethylsulfanyl)prop-1-en-2-yl]-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C43H73NO5S/c1-30(29-50-28-27-45)31-18-23-43(38(49)44-26-14-12-10-8-7-9-11-13-15-36(47)48)25-24-41(5)32(37(31)43)16-17-34-40(4)21-20-35(46)39(2,3)33(40)19-22-42(34,41)6/h31-35,37,45-46H,1,7-29H2,2-6H3,(H,44,49)(H,47,48)/t31-,32+,33-,34?,35-,37+,40-,41+,42+,43-/m0/s1 |
InChI-Schlüssel |
UVSAVYCJNRMRFC-BOWRCTOHSA-N |
Isomerische SMILES |
C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CCC4[C@]2(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C(=C)CSCCO)C(=O)NCCCCCCCCCCC(=O)O |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5(C4C(CC5)C(=C)CSCCO)C(=O)NCCCCCCCCCCC(=O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



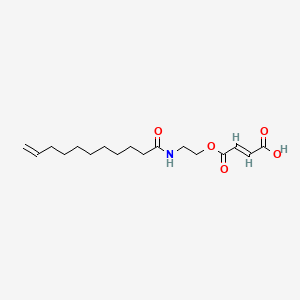
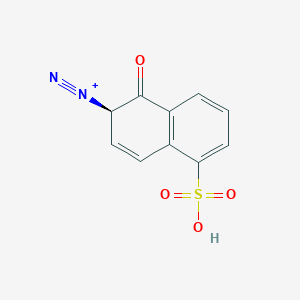
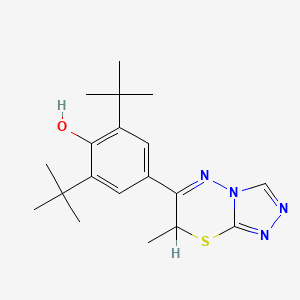


![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12748631.png)
![(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine](/img/structure/B12748635.png)
![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
